Cas no 2097922-19-3 (2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one)

2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one structure
2097922-19-3 structure
Product name:2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one
CAS No:2097922-19-3
MF:C24H27N3O3S
MW:437.554484605789
CID:6232868
PubChem ID:126852427

2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one
    • 2-[[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one
    • 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
    • F6496-3586
    • 2097922-19-3
    • AKOS032458563
    • Inchi: 1S/C24H27N3O3S/c1-18-8-9-22(16-19(18)2)31(29,30)26-14-12-20(13-15-26)17-27-24(28)11-10-23(25-27)21-6-4-3-5-7-21/h3-11,16,20H,12-15,17H2,1-2H3
    • InChI Key: RWPRFJAVIUKEJO-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C)C=1)(N1CCC(CN2C(C=CC(C3C=CC=CC=3)=N2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 437.17731291g/mol
  • Monoisotopic Mass: 437.17731291g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 802
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 78.4Ų

2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6496-3586-2mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
2mg
$59.0 2023-09-08
Life Chemicals
F6496-3586-20μmol
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6496-3586-4mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
4mg
$66.0 2023-09-08
Life Chemicals
F6496-3586-10mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
10mg
$79.0 2023-09-08
Life Chemicals
F6496-3586-10μmol
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6496-3586-15mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
15mg
$89.0 2023-09-08
Life Chemicals
F6496-3586-40mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
40mg
$140.0 2023-09-08
Life Chemicals
F6496-3586-25mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
25mg
$109.0 2023-09-08
Life Chemicals
F6496-3586-20mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
20mg
$99.0 2023-09-08
Life Chemicals
F6496-3586-3mg
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
2097922-19-3
3mg
$63.0 2023-09-08

2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one

Professional Introduction to Compound with CAS No. 2097922-19-3 and Product Name: 2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one

The compound with the CAS number 2097922-19-3 and the product name 2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly its piperidine and pyridazine moieties, contribute to its unique pharmacological properties and make it a promising candidate for further investigation.

One of the most striking aspects of this compound is its 1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl substituent. This moiety is known for its ability to enhance binding affinity and selectivity in biological targets, making it an attractive scaffold for the development of novel therapeutic agents. The presence of the 6-phenyl group further enriches the structural complexity of the molecule, which can influence its interactions with biological receptors and enzymes. These structural elements collectively contribute to the compound's potential as a pharmacophore in various therapeutic contexts.

Recent research in the field of heterocyclic chemistry has highlighted the importance of dihydropyridazinones as versatile intermediates in drug discovery. These compounds have shown promise in multiple pharmacological assays due to their ability to modulate enzyme activity and receptor binding. The specific configuration of the 2,3-dihydropyridazin-3-one core in this compound suggests that it may exhibit unique biological activities that could be exploited for therapeutic purposes. For instance, studies have demonstrated that dihydropyridazinones can act as inhibitors or activators of various enzymes, including those involved in metabolic pathways and signal transduction.

The 3,4-dimethylbenzenesulfonyl group attached to the piperidine ring is another critical feature that warrants detailed investigation. Sulfonyl groups are well-known for their ability to enhance molecular interactions through hydrogen bonding and electrostatic forces. This property can be particularly advantageous in designing compounds that require high affinity for biological targets. Additionally, the piperidine moiety is a common pharmacophore in many FDA-approved drugs due to its favorable pharmacokinetic properties and minimal toxicity profiles. The combination of these structural elements in this compound makes it a compelling candidate for further exploration.

In the context of contemporary pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound suggest that it may have the potential to interact with PPIs, which are often challenging targets for drug development due to their large surface areas and intricate binding modes. Preliminary computational studies have indicated that this compound could bind effectively to specific PPIs, potentially leading to novel therapeutic strategies for diseases such as cancer and inflammatory disorders.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriate precursors followed by functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are employed to achieve the desired molecular architecture. The synthetic route also emphasizes scalability, ensuring that sufficient quantities of the compound can be produced for preclinical studies and future commercial applications.

From a medicinal chemistry perspective, one of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery programs targeting neurological disorders. Piperidine derivatives have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The presence of additional functional groups like sulfonyl and phenyl moieties may further enhance its efficacy by improving binding affinity and selectivity.

Furthermore, environmental considerations play a crucial role in modern drug development processes. The synthesis of this compound has been designed with sustainability in mind, incorporating green chemistry principles where possible. For instance, solvent recovery systems are employed to minimize waste generation during production. Additionally, efforts are made to use catalysts that are highly efficient and recyclable, reducing both energy consumption and environmental impact.

The pharmacological profile of this compound is still under active investigation, but initial studies suggest that it may exhibit a range of biological activities depending on its interaction with different targets. In vitro assays have shown promising results in modulating enzyme activity associated with metabolic pathways relevant to inflammation and pain management. These findings align with current trends in drug discovery aimed at identifying novel therapeutics for chronic diseases.

In conclusion,2-{1-(3,4-dimethylbenzenesulfonyl)piperidin-4-ylmethyl}-6-phenyl-2,3-dihydropyridazin-3-one represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research into drug development programs targeting neurological disorders,PPIs, inflammation,and other critical disease areas. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play an important role in shaping future therapeutic strategies.

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